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Compound of Interest

Compound Name: Gestonorone Caproate

Cat. No.: B195211 Get Quote

Gestonorone Caproate: A Technical Guide for
Researchers
An In-depth Review of the Molecular Characteristics, Pharmacological Profile, and

Experimental Methodologies for a Potent Synthetic Progestin

Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has

been utilized in various therapeutic contexts, primarily in the management of hormone-

dependent conditions such as benign prostatic hyperplasia and endometrial cancer.[1][2]

Chemically, it is a derivative of 17α-hydroxy-19-norprogesterone, featuring a caproate ester at

the C17α position, which enhances its potency and prolongs its duration of action compared to

natural progesterone.[2] This guide provides a comprehensive overview of the molecular

formula, physicochemical and pharmacological properties, and key experimental protocols

relevant to the study of gestonorone caproate for researchers, scientists, and professionals in

drug development.

Physicochemical Properties
Gestonorone caproate is a white to off-white crystalline solid.[3] Its chemical structure and

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₆H₃₈O₄ [1][4]

Molecular Weight 414.58 g/mol [4]

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-

acetyl-13-methyl-3-oxo-

1,2,6,7,8,9,10,11,12,14,15,16-

dodecahydrocyclopenta[a]phe

nanthren-17-yl] hexanoate

[1]

CAS Number 1253-28-7 [1][4]

Melting Point 123-124 °C [4]

Optical Rotation [α]D +13° (chloroform) [4]

UV Maximum (λmax) 239 nm (ε 17540) [4]

Solubility
Slightly soluble in Chloroform,

Ethyl Acetate, and Methanol
[3]

XLogP3 5.1 [1]

Pharmacology
Mechanism of Action
Gestonorone caproate's primary mechanism of action is as a potent agonist of the

progesterone receptor (PR).[2] Similar to endogenous progesterone, it binds to PRs in target

tissues, including the reproductive organs.[5] This binding initiates a cascade of intracellular

events.[5]
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Gestonorone Caproate Signaling Pathway

Upon binding to the progesterone receptor, gestonorone caproate induces a conformational

change in the receptor, leading to the dissociation of heat shock proteins.[5] The activated

hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA

sequences known as progesterone response elements (PREs) in the promoter regions of

target genes. This interaction modulates the transcription of these genes, resulting in the

synthesis of specific proteins that mediate the physiological effects of the progestin.[5]

Pharmacodynamics
Gestonorone caproate is a potent and pure progestogen, exhibiting no significant androgenic,

estrogenic, or glucocorticoid activity.[2][6] Its progestogenic potency is estimated to be 20 to 25

times greater than that of progesterone when administered via subcutaneous injection in

animal models.[2] In humans, it is approximately 5 to 10 times more potent than

hydroxyprogesterone caproate.[2][6]

Key pharmacodynamic effects include:
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Antigonadotropic Effects: Like other potent progestins, gestonorone caproate possesses

strong antigonadotropic activity, capable of suppressing the production and circulating levels

of sex hormones like testosterone and estradiol.[2] One study found that a weekly

intramuscular injection of 400 mg suppressed testosterone levels in men by 75%.[2]

Anti-estrogenic Effects: By opposing the actions of estrogen on tissues such as the

endometrium and breast, gestonorone caproate can mitigate estrogen-driven proliferation.

[5] This is beneficial in conditions like endometrial hyperplasia.[5]

Endometrial Effects: It promotes the transformation of the endometrium from a proliferative to

a secretory state, which is crucial for the maintenance of pregnancy and can help manage

conditions like dysfunctional uterine bleeding.[5]

Pharmacokinetics
Gestonorone caproate has low oral bioavailability and is therefore administered via

intramuscular injection, which allows for its sustained release and long duration of action.[2]

Parameter Value Reference

Bioavailability (Oral) Low [2]

Bioavailability (IM) High [2]

Elimination Half-life (IM) 7.5 ± 3.1 days [2]

Duration of Action (IM) ≥21 days [2]

Metabolism
Reduction at C3, C5, and C20

positions
[2]

Metabolites
19-Norpregnanetriol, 19-

Norpregnanediol-20-one
[2]

Excretion Urine: 28%, Feces: 72% [2]

Experimental Protocols
Detailed experimental protocols for gestonorone caproate are not extensively published.

However, based on methodologies for similar progestins and available literature, the following

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b195211?utm_src=pdf-body
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://www.benchchem.com/product/b195211?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gestonorone-caproate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gestonorone-caproate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gestonorone-caproate
https://www.benchchem.com/product/b195211?utm_src=pdf-body
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://en.wikipedia.org/wiki/Gestonorone_caproate
https://www.benchchem.com/product/b195211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protocols can be adapted.

Progesterone Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the relative binding affinity of

gestonorone caproate for the progesterone receptor.
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Workflow for Progesterone Receptor Binding Assay
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Methodology:

Receptor Preparation: Prepare cytosol containing progesterone receptors from a suitable

source, such as T47D human breast cancer cells or rabbit uterine tissue.[7]

Ligand Preparation: Prepare a stock solution of a radiolabeled progestin, such as [³H]-

progesterone, to serve as the competitive ligand.

Test Compound Preparation: Prepare serial dilutions of gestonorone caproate and a

reference progestin (unlabeled progesterone) in an appropriate buffer.

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration

of the radiolabeled ligand and varying concentrations of either gestonorone caproate or the

reference compound. Include wells for total binding (radioligand only) and non-specific

binding (radioligand with a high concentration of unlabeled progestin). Incubate for a

sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the

free radioligand. A common method is the addition of a dextran-coated charcoal suspension,

which adsorbs the free radioligand, followed by centrifugation.

Quantification: Transfer the supernatant containing the bound radioligand to scintillation

vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation

counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50%

of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) using

the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.

In-vitro Metabolism Study
This protocol describes a method to study the metabolism of gestonorone caproate using

human liver microsomes.

Methodology:
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Reaction Mixture Preparation: Prepare a reaction mixture containing human liver

microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and

glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by

adding gestonorone caproate. Incubate for various time points (e.g., 0, 15, 30, 60, 120

minutes). Include negative controls without the NADPH-generating system.

Reaction Termination: Terminate the reaction at each time point by adding a quenching

solvent, such as ice-cold acetonitrile.

Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the

supernatant for analysis.

Metabolite Analysis: Analyze the supernatant using liquid chromatography-mass

spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Data Analysis: Determine the rate of disappearance of the parent compound to assess

metabolic stability. Characterize the metabolites based on their mass-to-charge ratio and

fragmentation patterns.

In-vivo Pharmacokinetic Study
This protocol outlines a basic in-vivo pharmacokinetic study in a suitable animal model, such as

rats or rabbits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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